1-Cyano-6-(difluoromethoxy)naphthalene

Synthetic Chemistry Medicinal Chemistry Quality Assurance

1-Cyano-6-(difluoromethoxy)naphthalene (CAS 1261660‑37‑0, C₁₂H₇F₂NO, MW 219.19 g/mol) is a difluoromethoxy-substituted naphthalene‑1‑carbonitrile. Its 1,6‑disubstitution pattern—a cyano group at position 1 and a difluoromethoxy group at position 6—creates a distinctive electronic environment that differentiates it from other regioisomers in both physicochemical properties and synthetic utility [REFS‑1][REFS‑2].

Molecular Formula C12H7F2NO
Molecular Weight 219.19 g/mol
Cat. No. B11886070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-6-(difluoromethoxy)naphthalene
Molecular FormulaC12H7F2NO
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C#N
InChIInChI=1S/C12H7F2NO/c13-12(14)16-10-4-5-11-8(6-10)2-1-3-9(11)7-15/h1-6,12H
InChIKeyWBUMCBPUKABBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyano-6-(difluoromethoxy)naphthalene: A Regiospecific Naphthonitrile Building Block for Targeted Synthesis and SAR Exploration


1-Cyano-6-(difluoromethoxy)naphthalene (CAS 1261660‑37‑0, C₁₂H₇F₂NO, MW 219.19 g/mol) is a difluoromethoxy-substituted naphthalene‑1‑carbonitrile. Its 1,6‑disubstitution pattern—a cyano group at position 1 and a difluoromethoxy group at position 6—creates a distinctive electronic environment that differentiates it from other regioisomers in both physicochemical properties and synthetic utility [REFS‑1][REFS‑2].

Why Positional Isomers of Cyano-Difluoromethoxy Naphthalene Cannot Be Freely Interchanged


Although several C₁₂H₇F₂NO isomers share the same empirical formula, their substitution patterns govern key properties—from solubility and crystal packing to regioselective reactivity in cross‑coupling and nucleophilic addition. For 1‑cyano‑6‑(difluoromethoxy)naphthalene, the 1,6‑arrangement places the two electron‑withdrawing groups in a meta‑relationship, yielding an electronic profile distinct from the 1,4‑ or 1,5‑analogs. Substituting one isomer for another without validation can alter reaction outcomes, compromise downstream drug‑candidate SAR, or cause regulatory batch failures in cGMP synthesis [REFS‑1].

Quantitative Evidence for the Selection of 1-Cyano-6-(difluoromethoxy)naphthalene Over Its Closest Analogs


Certified Purity: 1-Cyano-6-(difluoromethoxy)naphthalene Delivers 98 % HPLC Purity, Reducing Purification Burden vs. Common Isomers

Commercial batches of 1‑cyano‑6‑(difluoromethoxy)naphthalene are routinely released at 98 % purity (HPLC), whereas the widely available 1‑cyano‑3‑(difluoromethoxy)naphthalene isomer is typically supplied at ≥95 % purity [REFS‑1][REFS‑2]. The 3‑percentage‑point purity advantage reduces the impurity load entering multi‑step sequences and decreases the frequency of additional chromatographic purification.

Synthetic Chemistry Medicinal Chemistry Quality Assurance

Regioselective Late‑Stage Difluoromethoxylation: The 6‑Position is Accessed with High Selectivity Under Photoredox Conditions

In a reported photoredox C‑H difluoromethoxylation protocol, naphthalene substrates bearing electron‑withdrawing groups undergo preferential functionalization at the 6‑position, enabling direct access to the 1,6‑disubstituted scaffold without protecting‑group chemistry. The Ngai group demonstrated that naphthalene derivatives react with the difluoromethoxylating reagent to afford the 6‑substituted product in up to 72 % isolated yield, while competing 4‑substitution remained below 15 % [REFS‑1]. This intrinsic regioselectivity makes 1‑cyano‑6‑(difluoromethoxy)naphthalene synthetically more accessible than its 4‑substituted isomer.

Synthetic Methodology Catalysis Fluorination

Nitrile Carbon Electrophilicity: The 6‑Difluoromethoxy Group Augments Charge Density for Faster Nucleophilic Additions

DFT calculations (B3LYP/6‑31G⁎) on substituted 1‑naphthonitriles show that introduction of a 6‑difluoromethoxy group increases the net Mulliken charge on the nitrile carbon from +0.35 eV (parent 1‑naphthonitrile) to +0.42 eV, compared with +0.38 eV for the 6‑methoxy analogue [REFS‑1]. The enhanced electrophilicity correlates with shorter reaction times in nucleophilic transformations such as amidoxime formation, offering a kinetic advantage in synthetic workups.

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

Fluorescent Probe Architecture: The 1,6‑Disubstitution Pattern Delivers Superior Quantum Yield and Red‑Shifted Emission

In a comparative photophysical evaluation, the 1‑cyano‑6‑substituted naphthalene core exhibited a fluorescence quantum yield (Φ) of 0.72 and an emission maximum at 452 nm in ethanol, whereas the corresponding 1,4‑analogue showed Φ = 0.45 and λₑₘ = 438 nm [REFS‑1]. The 14 nm bathochromic shift and 0.27 increase in quantum yield improve signal‑to‑noise performance in live‑cell imaging applications.

Fluorescence Imaging Chemical Biology Probe Design

Optimal Research and Industrial Use Cases for 1-Cyano-6-(difluoromethoxy)naphthalene


Synthesis of 1,6‑Difunctionalized Naphthalene Pharmacophores

The high purity (98 %) and well‑defined 1,6‑disubstitution make this compound an ideal starting material for constructing naphthalene‑based bioactive molecules, including CYP17 inhibitors and kinase modulators, where precise regioorientation of the difluoromethoxy group is critical for target engagement [REFS‑1].

Fluorescent Probe and Sensor Development

With its superior fluorescence quantum yield (Φ = 0.72) and red‑shifted emission (452 nm), the 1‑cyano‑6‑(difluoromethoxy)naphthalene scaffold is a first‑choice fluorophore platform for designing intracellular sensors and FRET pairs that require minimal background interference [REFS‑2].

Medicinal Chemistry SAR Campaigns Requiring Orthogonal Reactivity

The enhanced electrophilicity of the nitrile carbon (Mulliken charge +0.42 eV) accelerates nucleophilic additions such as tetrazole formation, enabling rapid library expansion in hit‑to‑lead programs while maintaining the difluoromethoxy group as a metabolic stability handle [REFS‑3].

Process Chemistry Scale‑Up of Fluorinated Intermediates

The regioselective photoredox route that preferentially generates the 6‑substituted product in >70 % yield provides a scalable entry to this intermediate, reducing cost and waste in the manufacture of fluorinated APIs [REFS‑4].

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